- Regioselective C(sp3)-H alkylation of a fructopyranose derivative by 1,6-HAT, Organic & Biomolecular Chemistry, 2021, 19(14), 3124-3127
Cas no 97240-80-7 (N-Methyl Topiramate)
N-Methyl Topiramate structure
Product Name:N-Methyl Topiramate
N.o CAS:97240-80-7
MF:C13H23NO8S
MW:353.388623476028
CID:1062620
PubChem ID:13785063
Update Time:2024-10-25
N-Methyl Topiramate Propriedades químicas e físicas
Nomes e Identificadores
-
- N-Methyl Topiramate
- TopiraMate N-Methyl IMpurity
- LDHJVCCWWXVXBN-DNJQJEMRSA-N
- 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose methylsulfamate
- Topiramate N-Methyl Impurity/2,3:4,5-bis-O-(1-Methylethylidene)-β-D-fructopyranose 1-(N-methylsulfamate)
- β-D-Fructopyranose, 2,3:4,5-bis-O-(1-methylethylidene)-, 1-(N-methylsulfamate)
- Topiramate Impurity 11
- N-methyl Topiramate Impurity
- 5H-Bis[1,3]dioxolo[4,5-b:4′,5′-d]pyran, β-D-fructopyranose deriv. (ZCI)
- D
- β-D-Fructopyranose, 2,3:4,5-bis-O-(1-methylethylidene)-, methylsulfamate (9CI)
- 97240-80-7
- ((3aS,5aR,8aR,8bS)-2,2,7,7-Tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-3a-yl)methyl methylsulfamate
- SCHEMBL3137624
- [(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-methylsulfamate
- N-Methyltopiramate
- 2,3:4,5-bis-O-(1-Methylethylidene)-beta-D-Fructopyranose 1-(N-Methylsulfamate); 2,3:4,5-bis-O-(1-methylethylidene)-beta-D-fructopyranose Methylsulfamate; 5H-Bis[1,3]dioxolo[4,5-b:4',5'-d]pyran beta-D-Fructopyranose deriv.
- CHEMBL316113
-
- Inchi: 1S/C13H23NO8S/c1-11(2)19-8-6-17-13(7-18-23(15,16)14-5)10(9(8)20-11)21-12(3,4)22-13/h8-10,14H,6-7H2,1-5H3/t8-,9-,10+,13+/m1/s1
- Chave InChI: LDHJVCCWWXVXBN-DNJQJEMRSA-N
- SMILES: C([C@]12OC(C)(C)O[C@H]1[C@@H]1OC(C)(C)O[C@@H]1CO2)OS(=O)(=O)NC
Propriedades Computadas
- Massa Exacta: 353.11443787g/mol
- Massa monoisotópica: 353.11443787g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 9
- Contagem de Átomos Pesados: 23
- Contagem de Ligações Rotativas: 4
- Complexidade: 571
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 4
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: -0.4
- Superfície polar topológica: 110Ų
N-Methyl Topiramate Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | BICL5051-25mg |
N-Methyl-Topiramate |
97240-80-7 | 95% | 25mg |
£347.00 | 2025-02-21 | |
| Apollo Scientific | BICL5051-50mg |
N-Methyl-Topiramate |
97240-80-7 | 95% | 50mg |
£577.00 | 2025-02-21 | |
| Apollo Scientific | BICL5051-100mg |
N-Methyl-Topiramate |
97240-80-7 | 95% | 100mg |
£962.00 | 2025-02-21 | |
| TRC | M330295-25mg |
N-Methyl Topiramate |
97240-80-7 | 25mg |
$ 234.00 | 2023-09-07 | ||
| TRC | M330295-100mg |
N-Methyl Topiramate |
97240-80-7 | 100mg |
$ 835.00 | 2023-09-07 | ||
| TRC | M330295-250mg |
N-Methyl Topiramate |
97240-80-7 | 250mg |
$ 1777.00 | 2023-09-07 | ||
| Biosynth | MT59564-25 mg |
Topiramate N-methyl impurity |
97240-80-7 | 25mg |
$571.73 | 2023-01-03 | ||
| Biosynth | MT59564-50 mg |
Topiramate N-methyl impurity |
97240-80-7 | 50mg |
$952.88 | 2023-01-03 | ||
| Biosynth | MT59564-100 mg |
Topiramate N-methyl impurity |
97240-80-7 | 100MG |
$1,524.60 | 2023-01-03 | ||
| Biosynth | MT59564-250 mg |
Topiramate N-methyl impurity |
97240-80-7 | 250MG |
$2,541.00 | 2023-01-03 |
N-Methyl Topiramate Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 25 °C; 2 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 25 °C
Referência
Método de produção 2
Condições de reacção
1.1 Solvents: Tetrahydrofuran , Water ; 0 °C; 8 h, rt
Referência
- Synthesis of two impurities of anti-epilepsy drug topiramate, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(1), 39-41
Método de produção 3
Condições de reacção
1.1 Catalysts: Potassium fluoride Solvents: Acetonitrile ; 48 h, 80 °C
Referência
- The first general protocol for N-monoalkylation of sulfamate esters: benign synthesis of N-alkyl Topiramate (anticonvulsant drug) derivatives, Journal of Sulfur Chemistry, 2015, 36(5), 463-470
Método de produção 4
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
Referência
- Anticonvulsant O-alkyl sulfamates. 2,3:4,5-Bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamate and related compounds, Journal of Medicinal Chemistry, 1987, 30(5), 880-7
Método de produção 5
Condições de reacção
Referência
- Anticonvulsant sugar sulfamates. Potent cyclic sulfate and cyclic sulfite analogs of topiramate, Bioorganic & Medicinal Chemistry Letters, 1993, 3(12), 2653-6
Método de produção 6
Condições de reacção
Referência
- Anticonvulsant sulfamate derivatives, United States, , ,
N-Methyl Topiramate Raw materials
- 2,3:4,5-Di-O-isopropylidene-b-D-fructopyranose
- Methylsulfamoyl chloride
- 2,3:4,5-bis-O-(1-Methylethylidene)-1-chlorosulfate β-D-Fructopyranose (Technical Grade)
- Topiramate
N-Methyl Topiramate Preparation Products
N-Methyl Topiramate Literatura Relacionada
-
1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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